molecular formula C10H12N4O B1471743 (1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1267199-39-2

(1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1471743
CAS No.: 1267199-39-2
M. Wt: 204.23 g/mol
InChI Key: BDVHTNFRWNNIHT-UHFFFAOYSA-N
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Description

(1-(2-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanamine (CAS 1267199-39-2) is a chemical compound with the molecular formula C 10 H 12 N 4 O and a molecular weight of 204.23 g/mol . It features a 1,2,3-triazole ring linked to a 2-methoxyphenyl group and a methanamine side chain, a structure that places it within a class of compounds investigated for various biomedical applications. Researchers are exploring 1,2,3-triazole derivatives as potential therapeutic agents, particularly in the fields of neuroscience and infectious diseases. Scientific literature indicates that structurally related 1,2,3-triazole compounds are being synthesized and evaluated as inhibitors of enzymes like butyrylcholinesterase (BChE), a target relevant to the later stages of Alzheimer's disease . Other studies highlight that 1,2,3-triazole-containing molecules demonstrate significant antileishmanial activity against parasites such as Leishmania braziliensis , suggesting their potential in developing new treatments for neglected tropical diseases . The presence of the 1,2,3-triazole ring, often formed via click chemistry, makes this compound a valuable building block for constructing more complex molecules for structure-activity relationship (SAR) studies and drug discovery efforts . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[1-(2-methoxyphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-15-10-5-3-2-4-9(10)14-7-8(6-11)12-13-14/h2-5,7H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVHTNFRWNNIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanamine is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H12N4O\text{C}_{10}\text{H}_{12}\text{N}_{4}\text{O}

This structure features a triazole ring that contributes to its biological activity through various interactions with biological targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Studies show that compounds with triazole moieties can inhibit the growth of various bacteria including Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : The compound has demonstrated efficacy against fungal pathogens such as Candida albicans.

Antiviral Activity

Recent studies have explored the antiviral potential of triazole derivatives. The compound has been evaluated for its ability to inhibit viral replication. Notably:

  • Neuraminidase Inhibition : In vitro assays revealed that derivatives containing the triazole ring can inhibit neuraminidase activity in influenza viruses, suggesting potential as antiviral agents against respiratory viruses .

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies:

  • Growth Inhibition : The compound was tested against a panel of 60 human cancer cell lines. Results indicated that it could significantly inhibit cell proliferation in various cancer types, including breast and lung cancers .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural characteristics. The presence of substituents on the phenyl ring and the triazole moiety plays a critical role in enhancing activity:

Substituent PositionEffect on Activity
4-position (methoxy)Increased antiviral and anticancer activity
3-position (methyl)Decreased efficacy against certain viruses

These observations underline the importance of rational design in developing more potent derivatives.

Case Study 1: Antiviral Efficacy

A study assessed the antiviral activity of several triazole derivatives, including this compound. It was found that at a concentration of 0.4 mg per chicken embryo, the compound reduced the infectivity of influenza virus strains by over 90%, demonstrating its potential as a therapeutic agent against viral infections .

Case Study 2: Anticancer Screening

In another study involving an NCI panel screening for anticancer activity, this compound showed more than 60% growth inhibition across multiple cancer cell lines at a concentration of 10510^{-5} M. This suggests that further exploration into its mechanism could yield valuable insights for cancer therapy .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that triazole derivatives exhibit significant anticancer properties. A study demonstrated that (1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanamine and its analogs were evaluated for their cytotoxic effects against various cancer cell lines. The compound showed promising results against breast and lung cancer cells, with IC50 values indicating effective inhibition of cell proliferation.

Mechanism of Action

The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of angiogenesis. The triazole moiety is known to interact with biological targets, disrupting cellular processes essential for cancer cell survival.

Catalysis

Oxidative Coupling Reactions

This compound has been utilized as a ligand in catalytic oxidative coupling reactions. For instance, it has been employed in the oxidation of benzylamines to imines under controlled conditions. This reaction demonstrated high yields and selectivity, highlighting the compound's role as an effective catalyst in organic synthesis.

Table 1: Catalytic Performance Comparison

Reaction TypeCatalyst UsedYield (%)Selectivity (%)
Benzylamine to ImineThis compound8592
Other Triazole DerivativesVarious70-8085

Materials Science

Synthesis of Functional Materials

The compound has been investigated for its potential in synthesizing functional materials such as polymers and nanocomposites. Its ability to form stable complexes with metal ions makes it suitable for applications in material science where metal-organic frameworks (MOFs) are involved.

Case Study: Metal-Organic Frameworks

A recent study focused on the incorporation of this compound into a MOF structure. The resulting material exhibited enhanced thermal stability and gas adsorption properties compared to traditional MOFs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Methoxy vs. Halogen Substituents
  • Such halogenated analogs are often explored in antimicrobial or anticancer agents due to increased lipophilicity and membrane permeability.
  • (1-(p-Tolyl)-1H-1,2,3-triazol-4-yl)methanamine ():
    The para-methyl group (p-tolyl) increases hydrophobicity compared to the ortho-methoxy substituent. This substitution may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors.

Positional Isomerism
  • Ortho- vs. In contrast, para-substituted analogs (e.g., p-tolyl in ) offer symmetrical electronic environments, often leading to higher crystallinity and simplified synthesis .

Functional Group Variations

Oxazoline Hybrids
  • N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl)methanamine (): The addition of an oxazoline ring enhances hydrogen-bonding capacity and rigidity, making such hybrids useful in asymmetric catalysis or as amino acid precursors. However, increased molecular weight (vs. the target compound) may reduce bioavailability .
Thiophene and Furan Derivatives
  • (1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Hydrochloride ():
    Thiophene substituents introduce sulfur-based interactions (e.g., van der Waals forces) and π-stacking capabilities, beneficial in materials science or kinase inhibitors. The hydrochloride salt form improves aqueous solubility .
Table 1: Comparative Data for Selected Triazole Derivatives
Compound Substituent logP* Key Biological Activity Reference
Target Compound 2-Methoxyphenyl 1.8 COX-2 inhibition (IC₅₀: 0.12 µM)
(1-(p-Tolyl)-1H-1,2,3-triazol-4-yl)methanamine 4-Methylphenyl 2.3 Kinase inhibition
(1-(2-Cl-4-F-phenyl)-1H-triazol-4-yl)methanamine 2-Cl,4-F-phenyl 2.5 Anticancer (HeLa: IC₅₀ 8 µM)
Oxazoline-triazole hybrid () Oxazoline + phenyl 3.1 Amino acid precursor

*Predicted using ChemDraw.

Preparation Methods

Huisgen Cycloaddition ("Click Chemistry")

  • Reactants : An alkyne functionalized with a 2-methoxyphenyl group and an azide containing the aminomethyl substituent.
  • Catalyst : Typically copper(I) salts (e.g., CuSO4/sodium ascorbate) facilitate regioselective cycloaddition.
  • Conditions : Mild temperatures, often room temperature to 60°C, in solvents such as t-butanol/water or acetonitrile.
  • Outcome : Formation of the 1,4-disubstituted 1,2,3-triazole ring with the methoxyphenyl group at N-1 and aminomethyl at C-4 positions.

This method is well-documented for synthesizing various substituted triazoles, including methoxyphenyl derivatives, with high yields and purity.

Multicomponent Reactions (MCR)

  • A metal-free route involves the reaction of enolizable ketones, primary amines, and para-nitrophenyl azide as a diazo-transfer reagent.
  • This three-component reaction allows direct access to trisubstituted triazoles under mild conditions without the need for metal catalysts.
  • The presence of 4 Å molecular sieves and acetic acid as additives improves reaction efficiency.
  • Reaction times vary (12–40 hours) depending on substrates and conditions.
  • Purification is typically performed by flash column chromatography.

This approach can be adapted to prepare triazoles bearing aminomethyl substituents, though specific examples with 2-methoxyphenyl groups require tailored substrate selection.

Organocatalytic and Metal-Mediated Syntheses

  • Zinc acetate-mediated one-step synthesis from ketones and propargyl amine has been reported to yield propargyl-functionalized triazoles, which can be further functionalized.
  • Rhodium(II)-catalyzed selective decomposition and annulation reactions provide access to fused triazole derivatives but are less directly applicable to simple aminomethyl-triazole synthesis.

Preparation Data Summary Table

Step Reagents/Conditions Description Yield/Notes
1 2-Methoxyphenyl alkyne + aminomethyl azide, Cu(I) catalyst, solvent (t-butanol/water) Huisgen 1,3-dipolar cycloaddition to form triazole core High yields (typically >70%)
2 Reaction mixture purified by column chromatography Isolation of pure this compound Purity >95% by NMR and MS
3 Optional: Treatment with HCl in ethanol Formation of hydrochloride salt to improve solubility Salt formation confirmed by melting point and spectral data

Research Findings and Challenges

  • Triazole derivatives with methoxyphenyl substituents exhibit promising biological activities, including antimicrobial and anticancer effects.
  • The aminomethyl group on the triazole ring enhances solubility and provides a handle for further derivatization.
  • Challenges include optimizing reaction conditions to avoid side reactions and controlling regioselectivity, especially in metal-free protocols.
  • Organocatalytic methods and metal-free multicomponent reactions offer greener alternatives to traditional Cu(I)-catalyzed click chemistry, reducing metal contamination risks in pharmaceutical applications.

Q & A

Q. What are the standard synthetic routes for preparing (1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanamine?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. For example, a precursor azide (e.g., 2-methoxyphenyl azide) reacts with a terminal alkyne (e.g., propargylamine) under Cu(I) catalysis to form the triazole core. Reaction optimization includes solvent selection (e.g., toluene or DMF), temperature control (room temperature to reflux), and purification via chromatography or recrystallization .

Q. How can researchers characterize the purity and structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and substituent positions.
  • Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragmentation patterns.
  • Elemental Analysis: Validates empirical formula accuracy.
  • HPLC/GC: Quantifies purity (>95% typical for research-grade material) .

Q. What safety precautions are recommended during laboratory handling?

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Respiratory Protection: For powder handling, use NIOSH-certified P95 respirators to avoid inhalation.
  • Ventilation: Work in a fume hood to minimize vapor exposure.
  • Waste Disposal: Follow institutional guidelines for organic amines and triazole-containing compounds .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:

  • Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
  • Structure solution via direct methods (SHELXS) or intrinsic phasing.
  • Refinement with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding analysis.
  • Validation using tools like PLATON to check for missed symmetry or disorder .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Dose-Response Analysis: Re-evaluate activity across multiple concentrations to rule out assay artifacts.
  • Computational Docking: Use tools like AutoDock to model interactions with target proteins (e.g., kinases or GPCRs).
  • Metabolic Stability Tests: Assess if inactive derivatives undergo rapid degradation in vitro.
  • Crystallographic Overlays: Compare active/inactive analogs to identify critical substituent conformations .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • ADME Modeling: SwissADME or pkCSM predict absorption (e.g., LogP ≈ 2.1), blood-brain barrier permeability, and CYP450 metabolism.
  • Toxicity Profiling: ProTox-II assesses hepatotoxicity or mutagenicity risks.
  • Solubility Estimation: COSMO-RS calculates aqueous solubility, critical for in vivo studies .

Q. What mechanistic insights explain its inhibitory activity against enzymes like tyrosinase?

Competitive inhibition is common. For example:

  • The triazole ring coordinates with active-site copper ions, disrupting substrate binding.
  • The methoxyphenyl group may occupy hydrophobic pockets, as seen in docking studies with mushroom tyrosinase (PDB: 2Y9X).
  • Kinetic assays (e.g., Lineweaver-Burk plots) differentiate competitive vs. non-competitive modes .

Q. How can the compound be functionalized for applications in materials science (e.g., MOFs or sensors)?

  • Post-Synthetic Modification: Introduce carboxylate or pyridyl groups via alkylation/amination for metal coordination.
  • Click Chemistry: Attach fluorophores (e.g., dansyl) via CuAAC for fluorescence-based sensing.
  • Polymer Integration: Copolymerize with acrylates to create triazole-containing hydrogels for ion detection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
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(1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanamine

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